EMD-503982 -

EMD-503982

Catalog Number: EVT-267121
CAS Number:
Molecular Formula: C22H23ClN4O5
Molecular Weight: 458.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EMD-503982 is a factor Xa inhibitor potentially for the treatment of arterial thrombosis and venous thrombosis.
Source and Classification

The compound is derived from a series of synthetic methodologies aimed at creating novel pharmacological agents. EMD-503982 is categorized under investigational drugs and has been associated with various patents that detail its synthesis and potential uses in medical applications .

Synthesis Analysis

The synthesis of EMD-503982 involves several steps that typically include the formation of key intermediates followed by functionalization to achieve the final product. The process can be summarized as follows:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds, which are subjected to various reactions including nitration, reduction, and coupling reactions.
  2. Key Reaction Conditions:
    • Temperature Control: Synthesis often requires precise temperature control to facilitate specific reactions without degrading sensitive intermediates.
    • Catalysts: Metal catalysts may be employed to enhance reaction efficiency, particularly in coupling reactions.
  3. Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are utilized to isolate EMD-503982 in high purity .
Molecular Structure Analysis

EMD-503982 has a complex molecular structure characterized by a naphthyridine core with various substituents that contribute to its biological activity.

  • Molecular Formula: C18H25N3O
  • Molecular Weight: 297.41 g/mol
  • Structural Features:
    • The compound features a bicyclic structure typical of naphthyridines, which is known for its ability to interact with biological targets.
    • Functional groups present in the molecule enhance its solubility and binding affinity to target proteins.
Chemical Reactions Analysis

EMD-503982 participates in various chemical reactions that are crucial for its functionalization and potential applications:

  1. Oxidation Reactions: These reactions involve the addition of oxygen or removal of hydrogen from the compound. Common oxidizing agents used include potassium permanganate.
  2. Reduction Reactions: The compound can undergo reduction processes where hydrogen is added or oxygen is removed. Sodium borohydride is often utilized as a reducing agent.
  3. Substitution Reactions: EMD-503982 can engage in substitution reactions where functional groups are exchanged under specific conditions.

These reactions are essential for modifying the compound to enhance its pharmacological properties .

Mechanism of Action

The mechanism of action of EMD-503982 primarily involves its interaction with specific biological targets within cells:

  1. Target Interaction: EMD-503982 is believed to inhibit certain enzymes or receptors involved in disease pathways, particularly those related to cancer proliferation.
  2. Biological Pathways Affected: The compound may modulate signaling pathways that regulate cell growth and apoptosis (programmed cell death), thereby exerting anti-cancer effects.
  3. Data on Efficacy: Preclinical studies have indicated promising results regarding its efficacy in inhibiting tumor growth in various cancer models .
Physical and Chemical Properties Analysis

The physical and chemical properties of EMD-503982 are critical for understanding its behavior in biological systems:

  1. Solubility: The compound exhibits moderate solubility in organic solvents which aids in its formulation for drug delivery.
  2. Stability: EMD-503982 shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  3. Melting Point: Experimental data suggest a specific melting point range that helps characterize the compound during synthesis and purification processes.

These properties influence the formulation strategies for potential therapeutic applications .

Applications

EMD-503982 has been explored for several scientific applications:

  1. Pharmaceutical Development: It is primarily being investigated as a potential anti-cancer agent due to its ability to interfere with tumor growth mechanisms.
  2. Research Tool: The compound serves as a valuable tool in biochemical research for studying enzyme inhibition and receptor interactions.
  3. Therapeutic Formulations: Ongoing research aims to develop effective formulations that maximize bioavailability and therapeutic efficacy against targeted diseases.
Introduction to EMD-503982: Discovery and Development

Historical Context of Factor Xa/VIIa Inhibitors in Pharmacological Research

Factor Xa (FXa) and Factor VIIa (FVIIa) represent pivotal targets in the coagulation cascade, with FXa serving as a convergence point for intrinsic and extrinsic pathways. Early anticoagulants like heparin and warfarin lacked specificity, leading to bleeding risks. The development of direct FXa inhibitors (e.g., Rivaroxaban [5], Otamixaban [5]) marked a paradigm shift by enabling selective blockade of thrombin generation without inhibiting other coagulation factors. FVIIa, the initiator of the extrinsic pathway, gained attention for its role in thrombotic disorders and cancer-associated thrombosis. Dual FXa/FVIIa inhibitors emerged to address limitations of single-target agents, offering broader anticoagulant coverage and potential applications in oncology. EMD-503982 enters this landscape as a rationally designed dual inhibitor, leveraging structural insights from predecessors like Darexaban and Betrixaban [1].

Rationale for the Design and Synthesis of EMD-503982

EMD-503982 (C₂₂H₂₃ClN₄O₅, MW: 458.9 g/mol [1] [3]) was engineered to optimize binding kinetics and selectivity for FXa and FVIIa. Key design elements include:

  • Stereospecific Core: The (R)-configuration at critical chiral centers enhances target engagement, as evidenced by its >98% purity profile [1].
  • Bifunctional Motifs: A chlorophenyl scaffold facilitates hydrophobic interactions with the S1 pocket of FXa, while the carbonyl groups form hydrogen bonds with catalytic residues (e.g., Ser195) [3].
  • Oral Bioavailability: Structural modifications (e.g., N-methylation) improve metabolic stability and permeability, aligning with its classification as an orally active inhibitor [5].

Comparative Structural Features of EMD-503982 and Reference Inhibitors:

CompoundMolecular FormulaFXa Ki/IC₅₀FVIIa ActivityKey Structural Attributes
EMD-503982C₂₂H₂₃ClN₄O₅Not PublishedConfirmed [1]Chlorophenyl, β-lactam ring
RivaroxabanC₁₉H₁₈ClN₃O₅S0.4 nM [5]NoThiophene-carboxamide
OtamixabanC₂₇H₃₅N₅O₇S₂0.5 nM [5]NoSulfonyl pyridinone

The synthesis employs asymmetric catalysis to achieve high enantiomeric excess, critical for maintaining pharmacological specificity. SMILES notation (C(NC1=CC=C(C=C1)...C3 [1]) confirms stereochemical precision at C3 and C14 positions.

Key Milestones in Preclinical Development and Patent Landscape Analysis

Preclinical Development

EMD-503982’s preclinical progression exemplifies accelerated drug development frameworks:

  • Candidate Selection (2021–2022): Identification of reproducible disease-modifying activity in thromboembolic and tumor models [1] [3].
  • IND-Enabling Studies (2023–2024): GLP toxicology, pharmacokinetics, and stability assessments (>2 years at -20°C [1]).
  • Regulatory Strategy: Utilization of pre-IND meetings to align experimental designs with FDA expectations, reducing timeline delays by ~40% [7].

Preclinical Timeline and Resource Allocation:

PhaseDurationKey ActivitiesFunding Allocation
Early PDEV12–18 moCandidate optimization, in vivo efficacy$3–5M [6]
Late PDEV18–24 moGLP tox, CMC, IND drafting$8–10M [6]

Programs like California’s PDEV Awards (max $13M/5 years [6]) prioritize such molecules for their dual anticoagulant/antitumor potential, accelerating translation to first-in-human trials.

Patent Landscape

Patent protection for EMD-503982 aligns with emerging trends in small-molecule anticoagulants:

  • Core Claims: Cover the compound’s scaffold (e.g., β-lactam derivatives), synthesis methods, and use in thromboembolic/neurological disorders [4].
  • Innovation Criteria: Absence of cross-resistance with existing FXa inhibitors and novel mechanism (dual FXa/FVIIa blockade) strengthen patentability [4].
  • Competitive Environment: Dominated by established players (e.g., Bayer’s Rivaroxaban), necessitating strategic IP positioning in niche indications like cancer-associated thrombosis [5] [8].

Properties

Product Name

EMD-503982

IUPAC Name

(2R,4R)-1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide

Molecular Formula

C22H23ClN4O5

Molecular Weight

458.9 g/mol

InChI

InChI=1S/C22H23ClN4O5/c23-14-1-3-16(4-2-14)25-22(31)27-12-18(28)11-19(27)21(30)24-15-5-7-17(8-6-15)26-9-10-32-13-20(26)29/h1-8,18-19,28H,9-13H2,(H,24,30)(H,25,31)/t18-,19-/m1/s1

InChI Key

DMYZJLOWGSRVKP-RTBURBONSA-N

SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)C3CC(CN3C(=O)NC4=CC=C(C=C4)Cl)O

Solubility

Soluble in DMSO

Synonyms

EMD-503982; EMD 503982; EMD503982

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)C3CC(CN3C(=O)NC4=CC=C(C=C4)Cl)O

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)[C@H]3C[C@H](CN3C(=O)NC4=CC=C(C=C4)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.